UNC2025 (CAS 1429881-91-3) is an ATP-competitive dual inhibitor of MERTK and FLT3 kinases, engineered specifically to overcome the pharmacokinetic limitations of early-generation TAM (Tyro3, Axl, Mer) family probes. For procurement professionals and translational researchers, UNC2025 represents a critical transition from purely in vitro tool compounds to in vivo-ready agents. It is characterized by 100% oral bioavailability, sub-nanomolar target potency, and a kinetic aqueous solubility of 38 μg/mL, making it a highly reliable material for advanced preclinical oncology models, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) research workflows [1].
Substituting UNC2025 with older in-class analogs like UNC1062 or broad-spectrum tyrosine kinase inhibitors fundamentally compromises in vivo experimental integrity. First-generation MERTK inhibitors typically suffer from severe drug metabolism and pharmacokinetics (DMPK) liabilities, such as high systemic clearance and poor oral exposure, rendering them unviable for sustained animal dosing. Furthermore, generic TAM inhibitors lack the structural refinements necessary to distinguish between MERTK and closely related kinases like AXL or TYRO3. Procuring UNC2025 ensures access to a compound with a specifically engineered pyrrolo[2,3-d]pyrimidine scaffold that eliminates these metabolic hotspots, providing reliable, formulation-friendly oral dosing and precise target engagement without confounding pan-TAM toxicity [1].
A primary driver for selecting UNC2025 over its predecessor UNC1062 or intermediate analogs (e.g., Analog 9) is its quantitative pharmacokinetic profile. UNC2025 achieves 100% oral bioavailability and a prolonged half-life, resolving the rapid clearance issues that limited earlier compounds strictly to in vitro use [1].
| Evidence Dimension | Oral Bioavailability and Systemic Clearance |
| Target Compound Data | UNC2025: 100% oral bioavailability, clearance of 9.2 mL/min/kg, half-life of 3.8 h |
| Comparator Or Baseline | Analog 9 / UNC1062: 25% oral bioavailability, high clearance of 103 mL/min/kg |
| Quantified Difference | 4-fold increase in oral bioavailability and >10-fold reduction in systemic clearance |
| Conditions | In vivo murine pharmacokinetic models following oral (po) and intravenous (iv) administration |
Guarantees sustained therapeutic exposure in animal models via simple oral dosing, eliminating the need for continuous infusion or complex delivery vehicles.
While many inhibitors target the entire TAM family indiscriminately, UNC2025 was specifically engineered for MERTK over AXL and TYRO3. In cellular assays measuring phospho-protein readouts, UNC2025 demonstrates quantified selectivity, ensuring that observed phenotypic effects are driven by MERTK/FLT3 inhibition rather than pan-TAM suppression [1].
| Evidence Dimension | Cellular IC50 for Kinase Phosphorylation |
| Target Compound Data | UNC2025: MERTK IC50 = 2.7 nM (Enzymatic IC50 = 0.74 nM) |
| Comparator Or Baseline | AXL (IC50 = 122 nM) and TYRO3 (IC50 = 301 nM) |
| Quantified Difference | >45-fold selectivity for MERTK over AXL, and >100-fold selectivity over TYRO3 in cellular assays |
| Conditions | Cell-based phospho-protein inhibition assays |
Critical for researchers who need to isolate MERTK-specific biological mechanisms without the confounding variables of AXL or TYRO3 inhibition.
The structural evolution from UNC1062 to UNC2025 involved the strategic removal of a high-melting-point sulfonamide group and the incorporation of a basic N-methyl piperazine moiety. This modification transformed the compound's physical properties, allowing the hydrochloride salt of UNC2025 to achieve practical solubility in standard physiological solutions[1].
| Evidence Dimension | Kinetic Aqueous Solubility |
| Target Compound Data | UNC2025 (HCl salt): Soluble in normal saline (38 μg/mL at pH 7.4) |
| Comparator Or Baseline | UNC1062: Poor solubility requiring harsh, complex organic excipients |
| Quantified Difference | Transition from formulation-prohibitive to readily soluble in standard normal saline |
| Conditions | Kinetic solubility testing in normal saline at physiological pH (7.4) |
Allows for well-tolerated in vivo administration using simple saline vehicles, minimizing vehicle-induced toxicity or artifacts in sensitive animal models.
Due to its 100% oral bioavailability and low clearance, UNC2025 is a strictly validated choice for prolonged xenograft studies in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It allows for once-daily oral dosing regimens that maintain continuous target suppression of MERTK and FLT3 in bone marrow leukemic blasts, a critical requirement for translational oncology research [1].
The established aqueous solubility of UNC2025 in normal saline facilitates precise, reproducible dosing in vivo. This makes it a primary reference compound for establishing pharmacodynamic biomarkers, such as the dose-dependent reduction of phospho-MERTK and downstream signaling proteins (STAT6, AKT, ERK1/2) in patient-derived xenograft (PDX) models[1].
Because UNC2025 exhibits a >45-fold selectivity for MERTK over AXL and >100-fold over TYRO3, it is highly valuable for in vitro screening panels designed to deconvolute the specific roles of individual TAM receptors in tumor immune evasion, macrophage polarization, and chemoresistance [1].